
2-chloro-6-(2,2,2-trifluoroethoxy)quinoline
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Overview
Description
2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline is a quinoline derivative characterized by the presence of a chloro group at the second position and a trifluoroethoxy group at the sixth position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline typically involves the reaction of 2-chloroquinoline with 2,2,2-trifluoroethanol in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the substitution of the chloro group with the trifluoroethoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at C2
The chlorine atom at position 2 undergoes nucleophilic displacement under transition-metal catalysis or basic conditions. This site is highly reactive due to the electron-deficient quinoline core and the inductive effect of the trifluoroethoxy group.
Key Reactions:
Mechanistic studies suggest that palladium-mediated oxidative addition forms a Pd(II) intermediate, enabling coupling with aryl/alkyne groups . Copper-free Sonogashira conditions are preferred for alkynylation to avoid side reactions .
Transition-Metal-Catalyzed Cross-Coupling
The C2 position participates in palladium- or copper-catalyzed cross-couplings, forming carbon–carbon bonds.
Suzuki-Miyaura Arylation
Using arylboronic acids and Pd catalysts, the chlorine is replaced with aryl groups:
2-Cl-Quinoline+Ar-B(OH)2Pd(0)2-Ar-Quinoline+B(OH)3
Conditions: Pd₂(dba)₃, t-BuXPhos, t-amyl alcohol, 100°C .
Heck Alkenylation
Vinyl groups are introduced via Pd-catalyzed coupling with alkenes:
Example: Reaction with styrene yields 2-styryl-6-(trifluoroethoxy)quinoline under Pd(OAc)₂ catalysis .
Electrophilic Aromatic Substitution (EAS)
The trifluoroethoxy group at C6 deactivates the quinoline ring, directing electrophiles to the C5 and C8 positions.
Nitration:
# HNO₃/H₂SO₄ at 0°C produces 5-nitro-2-chloro-6-(trifluoroethoxy)quinoline as the major product .
Sulfonation:
# Fuming H₂SO₄ yields 8-sulfo-2-chloro-6-(trifluoroethoxy)quinoline .
Functionalization of the Trifluoroethoxy Group
While the trifluoroethoxy group is generally inert, it participates in rare nucleophilic substitutions under extreme conditions:
Demethylation:
# BBr₃ in CH₂Cl₂ at −78°C cleaves the C–O bond, yielding 6-hydroxy-2-chloroquinoline .
Cyclization Reactions
Intramolecular cyclizations form fused heterocycles. For example, treatment with NaN₃ in DMF generates triazolo[4,3-b]quinoline derivatives :
2-Cl-Quinoline+NaN3→Triazoloquinoline+NaCl
Reduction and Oxidation
-
Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline derivatives while retaining the trifluoroethoxy group .
-
Oxidation: KMnO₄ oxidizes the C2 position to a carboxylic acid under acidic conditions.
Comparative Reactivity of Analogues
Compound | Reactivity at C2 | Reactivity at C6 |
---|---|---|
2-Chloroquinoline | High (SNAr, cross-coupling) | Low (no substituent) |
6-Fluoroquinoline | Moderate | Inert (C–F bond stability) |
2-Chloro-6-methoxyquinoline | High | Moderate (OCH₃ hydrolysis) |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline possess antibacterial and antifungal activities against various pathogens.
Pathogen | Activity | Reference |
---|---|---|
Escherichia coli | Inhibitory effect | |
Staphylococcus aureus | Moderate activity | |
Aspergillus niger | Antifungal activity |
Anticancer Properties
Quinoline derivatives have been investigated for their anticancer potential. The incorporation of trifluoroethoxy groups has been linked to enhanced efficacy in inhibiting cancer cell proliferation.
- Case Study : A study demonstrated that related quinoline compounds showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting a potential pathway for developing new anticancer agents .
Insecticidal Activity
The compound has been identified as an effective insecticide. Its mechanism involves disrupting the nervous system of pests, leading to paralysis and death.
Mechanism of Action
The mechanism of action of 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can inhibit enzyme activities or modulate receptor functions, leading to its observed biological effects .
Comparison with Similar Compounds
2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine: Similar structure but with a pyrazine ring instead of a quinoline ring.
2-Chloro-6-(trifluoromethoxy)quinoline: Similar structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
Lansoprazole Related Compound B: Contains a trifluoroethoxy group but is structurally different as it is based on a benzimidazole scaffold.
Uniqueness: 2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline is unique due to the presence of both a chloro and a trifluoroethoxy group on the quinoline ring, which imparts distinct chemical and biological properties. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science .
Properties
CAS No. |
1407066-10-7 |
---|---|
Molecular Formula |
C11H7ClF3NO |
Molecular Weight |
261.6 |
Purity |
95 |
Origin of Product |
United States |
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